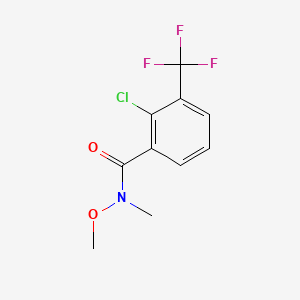

2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide

Description

2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C10H10ClF3NO2 This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, a chloro group, and a methoxy group attached to a benzamide core

Properties

Molecular Formula |

C10H9ClF3NO2 |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

2-chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C10H9ClF3NO2/c1-15(17-2)9(16)6-4-3-5-7(8(6)11)10(12,13)14/h3-5H,1-2H3 |

InChI Key |

QWZDXQZVMDMDFN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the following steps:

Starting Material: The synthesis begins with 3-(trifluoromethyl)benzoic acid.

Formation of Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2).

Amidation: The acid chloride is then reacted with N-methoxy-N-methylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substitution: Formation of substituted benzamides.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Hydrolysis: Formation of 3-(trifluoromethyl)benzoic acid and N-methoxy-N-methylamine.

Scientific Research Applications

2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

N-Methoxy-N-methylbenzamide: Similar structure but lacks the trifluoromethyl and chloro groups.

2-Chloro-N-methoxy-N-methylacetamide: Similar structure but lacks the trifluoromethyl group.

4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the amine functionality.

Uniqueness

2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chloro and methoxy groups provide sites for further chemical modification.

This compound’s unique structure and properties make it a valuable tool in various fields of research and industry.

Biological Activity

2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula CHClFNO and a molecular weight of 267.63 g/mol. Its structure features a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzamide framework. The presence of these functional groups, particularly the trifluoromethyl moiety, enhances its lipophilicity and biological activity, making it a candidate for pharmaceutical applications.

The compound is synthesized through several chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Common reagents used in its synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The trifluoromethyl group is particularly significant as it improves the compound's ability to penetrate biological membranes, which is crucial for its pharmacological potential.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, although detailed mechanisms remain to be elucidated.

- Antimicrobial Activity : The compound has shown promise in antimicrobial applications, potentially effective against various bacterial strains.

- Cytotoxicity : Initial cytotoxicity studies indicate that it may influence cell viability in cancer cell lines, warranting further investigation into its anticancer properties .

Antimicrobial Studies

In comparative studies against common pathogens such as E. faecalis and P. aeruginosa, this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ceftriaxone, indicating its potential as an antimicrobial agent .

Cytotoxicity in Cancer Research

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). Results showed that at varying concentrations, the compound significantly reduced cell viability, suggesting an IC value indicative of its effectiveness against these cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide | CHClFNO | Different positioning of chloro and trifluoromethyl groups |

| N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | CHFNO | Lacks chlorine substituent; different trifluoromethyl positioning |

| N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | CHFNO | Similar structure without chlorine; used in proteomics research |

These analogs highlight how specific functional groups contribute to the biological activity of the compound under investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.